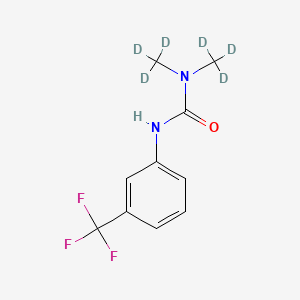

Fluometuron-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11F3N2O |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

1,1-bis(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)/i1D3,2D3 |

InChI Key |

RZILCCPWPBTYDO-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Fluometuron-d6?

An In-depth Technical Guide to the Physical and Chemical Properties of Fluometuron-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the herbicide Fluometuron. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Introduction

This compound is the deuterium-labeled form of Fluometuron.[1] Fluometuron is a selective herbicide used to control annual grasses and broad-leaved weeds, primarily in cotton crops.[2][3] Its mode of action is the inhibition of photosynthesis at photosystem II.[2][4] The incorporation of deuterium atoms in this compound makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical chemistry. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a compound.

Physical Properties

The physical properties of this compound are summarized in the table below, with a comparison to its non-deuterated counterpart, Fluometuron.

| Property | This compound | Fluometuron | Citations |

| Appearance | - | White to tan powder or crystalline solid | |

| Molecular Formula | C10H5D6F3N2O | C10H11F3N2O | |

| Molecular Weight | 238.24 g/mol | 232.20 g/mol | |

| Melting Point | - | 163-164 °C | |

| Water Solubility | - | 105 mg/L at 20 °C | |

| Vapor Pressure | - | 0.067 mPa at 20 °C | |

| Octanol/Water Partition Coefficient (Kow) | - | 2.2330 |

Chemical Properties

The chemical identifiers and spectral information for this compound and Fluometuron are presented below.

| Property | This compound | Fluometuron | Citations |

| CAS Number | 2030182-29-5 | 2164-17-2 | |

| Chemical Name | N,N-Di(methyl-d3)-N'-[3-(trifluoromethyl)phenyl]urea | N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea | |

| Synonyms | - | Cotoran, Cottonex, Pakhtaran | |

| SMILES | O=C(N(C([2H])([2H])[2H])C([2H])([2H])[2H])NC1=CC=CC(C(F)(F)F)=C1 | O=C(Nc1cc(ccc1)C(F)(F)F)N(C)C |

Experimental Protocols

Synthesis of Fluometuron

The commercial production of Fluometuron involves a two-step reaction:

-

Formation of m-trifluoromethylphenyl isocyanate: 3-Aminotrifluorotoluene undergoes a phosgenation reaction. In this step, 3-Aminotrifluorotoluene is reacted with phosgene in a suitable solvent like toluene, often in the presence of a catalyst. The reaction is typically carried out at a low temperature initially and then heated to drive the reaction to completion.

-

Amination to form Fluometuron: The resulting m-trifluoromethylphenyl isocyanate is then reacted with dimethylamine to yield Fluometuron.

A detailed laboratory-scale synthesis is described as follows: 500ml of toluene is placed in a 1000ml four-hole boiling flask, stirred, and cooled to 0-5 °C. Phosgene is introduced at a flow rate of 1400ml/min. After thirty minutes, 70g of 3-Aminotrifluorotoluene is dripped in simultaneously with the phosgene over a period of 4 hours. The reaction is stirred for an additional half an hour at this temperature. The mixture is then heated to 80-85 °C for about 2 hours until the material is clear. Nitrogen is passed through the mixture to remove residual phosgene, yielding m-trifluoromethylphenyl isocyanate in toluene. This intermediate is then reacted with dimethylamine to produce Fluometuron.

Analytical Method for Determination in Soil

An analytical method for the determination of Fluometuron and its degradates in soil has been validated. This method can be adapted for this compound.

-

Standard Solution Preparation: A stock solution of Fluometuron is prepared by accurately weighing a known amount (e.g., 14.3 mg) of the analytical standard into a volumetric flask (e.g., 10 mL) and dissolving it in a suitable solvent like acetonitrile to achieve a specific concentration (e.g., 1423 µg/mL). This stock solution is stored under refrigeration (1-10 °C) in the dark.

-

Sample Extraction: Soil samples are extracted with an appropriate solvent mixture.

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is highly specific due to the monitoring of mass transitions from the parent ion to two characteristic fragment ions. The retention time of the analyte in the sample is compared to that of the analytical standard.

Diagrams

The following diagrams illustrate the synthesis of Fluometuron and a conceptual workflow for its analysis.

Caption: Synthesis pathway of Fluometuron.

Caption: Analytical workflow for Fluometuron.

References

Synthesis and Isotopic Labeling of Fluometuron-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Fluometuron-d6, a deuterated analog of the herbicide Fluometuron. This document details the synthetic pathway, experimental protocols, and analytical characterization of the labeled compound. The inclusion of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and environmental fate monitoring, by enabling sensitive and specific detection through mass spectrometry.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the key intermediate, 3-(trifluoromethyl)phenyl isocyanate, from 3-(trifluoromethyl)aniline. The subsequent and final step is the reaction of this isocyanate with commercially available dimethylamine-d6 hydrochloride in the presence of a base to yield the desired isotopically labeled product, this compound.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)phenyl isocyanate

This procedure outlines the synthesis of the isocyanate intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 3-(Trifluoromethyl)aniline | 98-16-8 | 161.12 |

| Phosgene (or triphosgene) | 75-44-5 | 98.92 |

| Inert Solvent (e.g., Toluene) | 108-88-3 | 92.14 |

| Inert Gas (e.g., Nitrogen) | 7727-37-9 | 28.01 |

Procedure:

-

In a fume hood, a solution of 3-(trifluoromethyl)aniline (1.0 equivalent) in a dry, inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet.

-

The solution is cooled in an ice bath.

-

Phosgene gas (or a solution of triphosgene in toluene) is carefully introduced into the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then cooled to room temperature, and excess phosgene and solvent are removed by distillation under reduced pressure.

-

The crude 3-(trifluoromethyl)phenyl isocyanate is purified by vacuum distillation to yield a colorless liquid.

Synthesis of this compound

This protocol describes the final step of isotopic labeling.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 3-(Trifluoromethyl)phenyl isocyanate | 329-01-1 | 187.12 |

| Dimethylamine-d6 hydrochloride | 53330-22-2 | 87.58 |

| Triethylamine | 121-44-8 | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

Procedure:

-

To a stirred solution of 3-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), is added triethylamine (1.1 equivalents).

-

Dimethylamine-d6 hydrochloride (1.05 equivalents) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white solid.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Step 1: Isocyanate Synthesis | |

| Reactant Ratio (Aniline:Phosgene) | 1 : 1.2 |

| Reaction Temperature | 0 °C to Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Step 2: this compound Synthesis | |

| Reactant Ratio (Isocyanate:Amine HCl:Base) | 1 : 1.05 : 1.1 |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-90% |

Table 2: Analytical Characterization of this compound

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₀H₅D₆F₃N₂O |

| Molecular Weight | 238.24 g/mol |

| Melting Point | 162-164 °C |

| Isotopic Purity (by MS) | ≥ 98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-7.8 (m, 4H, Ar-H), 6.5-6.8 (br s, 1H, NH) |

| ²H NMR (CHCl₃, 61.4 MHz) | δ (ppm): 3.0-3.2 (s, 6D, -N(CD₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-157 (C=O), 138-140 (Ar-C), 130-132 (q, J=32 Hz, C-CF₃), 120-128 (Ar-CH), 115-118 (Ar-CH), 35-37 (septet, J=21 Hz, -N(CD₃)₂) |

| Mass Spectrometry (ESI+) | m/z: 239.1 [M+H]⁺, 261.1 [M+Na]⁺ |

Metabolic Pathway of Fluometuron

Fluometuron undergoes sequential degradation in the environment and in biological systems. The primary metabolic pathway involves N-demethylation followed by hydrolysis.[1]

Diagram of Fluometuron Metabolism

Caption: Metabolic degradation pathway of Fluometuron.

References

Fluometuron-d6 CAS number and regulatory information

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Fluometuron-d6, a deuterated stable isotope of the herbicide Fluometuron. It is intended for researchers, scientists, and professionals in drug development and environmental analysis. This document covers the compound's Chemical Abstracts Service (CAS) number, its regulatory landscape, and detailed experimental protocols where it serves as a critical internal standard.

Core Compound Information

This compound is the deuterium-labeled version of Fluometuron, an herbicide used to control broadleaf weeds and annual grasses.[1][2] The incorporation of deuterium atoms creates a heavier, stable isotope useful as an internal standard in quantitative analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[3]

The CAS number for this compound is 2030182-29-5 .[3] The CAS number for the unlabeled parent compound, Fluometuron, is 2164-17-2 .[1]

Regulatory Landscape

Regulatory information is primarily available for the active ingredient, Fluometuron. As an isotopic variant used in laboratory settings, this compound itself is not typically subject to the same registration requirements as the herbicide. However, the handling and disposal of this compound should be conducted in accordance with the safety data sheet (SDS) and local regulations for chemical reagents. The regulatory status of Fluometuron provides essential context for its use and analysis.

| Regulatory Body | Classification & Key Information |

| U.S. EPA | Carcinogen Classification: Group C, possible human carcinogen. Regulatory Status: General Use Pesticide (GUP). Registered for use on cotton. Toxicity: Toxicity Category III for acute oral, dermal, and inhalation toxicity. Moderately toxic in primary eye and dermal irritation studies (Toxicity Category II). Not a dermal sensitizer. |

| ECHA (EU) | Hazard Classification: Acute Tox. 4, H302 (Harmful if swallowed). Harmonised Classification: Not listed as having a harmonised classification and labelling (CLH) at the EU level. |

| IARC | Carcinogenic Classification: Group 3: Not classifiable as to its carcinogenicity to humans. |

| Australia | Registered products containing Fluometuron are available for professional use. |

Experimental Protocols

This compound is an ideal internal standard for the quantitative analysis of Fluometuron and its metabolites in various matrices due to its similar chemical properties and distinct mass.

Analysis of Fluometuron and its Metabolites in Water

This method is adapted from the U.S. Geological Survey for the determination of selected herbicides and their degradation products in water samples.

1. Sample Preparation:

-

Filter water samples through a 0.70-µm glass-fiber filter.

-

Fortify the filtered water sample with a known concentration of this compound solution to serve as the internal standard.

2. Solid-Phase Extraction (SPE):

-

Pass the fortified water sample through an SPE cartridge to extract the analytes and the internal standard.

-

Elute the analytes from the cartridge using an appropriate solvent.

3. Analysis by Gas Chromatography/Mass Spectrometry (GC/MS):

-

Concentrate the eluate and inject it into a GC/MS system.

-

Quantify the concentration of Fluometuron and its metabolites by comparing their peak areas to the peak area of the this compound internal standard.

Analysis of Fluometuron and its Metabolites in Soil

This protocol is based on a validated analytical method for the determination of Fluometuron and its metabolites in soil.

1. Extraction:

-

Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.

-

Add 100 mL of an acetonitrile/water (80:20, v/v) solution.

-

Fortify the extraction solution with a known amount of this compound.

-

Shake the mixture for approximately 2 hours on a horizontal flatbed shaker.

2. Centrifugation and Dilution:

-

Centrifuge the sample for 5 minutes at approximately 6500 x g.

-

Take a 0.5 mL aliquot of the supernatant and dilute it with 0.5 mL of water.

3. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Transfer the diluted extract into a glass vial for LC-MS/MS analysis.

-

Monitor the characteristic mass transitions for Fluometuron, its metabolites, and this compound. For example, for Fluometuron, one transition is m/z 233 → 160 (quantifier) and another is m/z 233 → 72 (qualifier).

-

Calculate the concentration of the analytes based on the ratio of their peak areas to that of the this compound internal standard.

Visualizations

The following diagrams illustrate the metabolic pathway of Fluometuron and a typical experimental workflow for its analysis.

References

Stability and Storage Conditions for Fluometuron-d6 Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for the Fluometuron-d6 analytical standard. Understanding the stability profile of an analytical standard is critical for ensuring the accuracy and reliability of quantitative and qualitative analytical methods in research and development. This document outlines the known degradation pathways, recommended storage conditions, and general protocols for stability assessment.

Introduction to this compound

This compound is the deuterium-labeled analogue of Fluometuron, a phenylurea herbicide. In analytical chemistry, deuterated standards like this compound are essential for use as internal standards in isotope dilution mass spectrometry (IDMS) methods. Their use allows for precise quantification by correcting for analyte losses during sample preparation and analysis. Given its critical role, maintaining the integrity and purity of the this compound analytical standard through appropriate storage and handling is paramount.

Chemical Information and Physical Properties

| Property | Value |

| Chemical Name | 1,1-di(methyl-d3)-3-[3-(trifluoromethyl)phenyl]urea |

| Molecular Formula | C₁₀H₅D₆F₃N₂O |

| Molecular Weight | 238.24 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 2030182-29-5 |

| Unlabeled CAS | 2164-17-2 |

Degradation Pathway of Fluometuron

The degradation of this compound is expected to follow the same pathway as its non-deuterated counterpart, Fluometuron. The primary degradation route involves a stepwise N-demethylation followed by hydrolysis of the urea linkage. This process results in the formation of several key degradation products.

The degradation pathway can be visualized as follows:

Distinguishing Fluometuron from its Deuterated Analog, Fluometuron-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the differences between the herbicide Fluometuron and its deuterated stable isotope, Fluometuron-d6. This document details their distinct physical and chemical properties, explores the critical role of this compound as an internal standard in analytical methodologies, and provides detailed experimental protocols for their analysis.

Core Chemical and Physical Distinctions

Fluometuron is a selective herbicide used to control annual grasses and broadleaf weeds.[1] this compound is a synthetically modified version of Fluometuron where six hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule with a greater molecular weight, a property that is fundamental to its application in analytical chemistry, particularly in mass spectrometry-based detection methods. While the chemical reactivity of this compound is nearly identical to that of Fluometuron, this subtle change in mass is the key to its utility.

Table 1: Comparison of Chemical and Physical Properties

| Property | Fluometuron | This compound |

| Chemical Formula | C₁₀H₁₁F₃N₂O | C₁₀H₅D₆F₃N₂O |

| Molecular Weight | 232.20 g/mol | 238.24 g/mol |

| Appearance | White to tan crystalline powder | Not specified, but expected to be similar to Fluometuron |

| Melting Point | 163-164 °C | Not specified, but expected to be similar to Fluometuron |

| Water Solubility | 105 mg/L at 20 °C | Not specified, but expected to be similar to Fluometuron |

The Role of this compound as an Internal Standard

In quantitative analytical chemistry, particularly for trace-level analysis in complex matrices such as soil, water, or biological tissues, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. This compound serves as an ideal internal standard for the quantification of Fluometuron for several key reasons:

-

Co-elution in Chromatography: Due to their nearly identical chemical structures and polarities, Fluometuron and this compound exhibit very similar retention times in liquid chromatography (LC). This co-elution ensures that both compounds experience the same matrix effects (enhancement or suppression of the analytical signal due to other components in the sample) during analysis.

-

Correction for Sample Preparation Variability: Any loss of analyte during the multi-step processes of sample extraction and cleanup will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized.

-

Improved Accuracy in Mass Spectrometry: In mass spectrometry (MS), the distinct mass difference between Fluometuron and this compound allows for their simultaneous but separate detection. The ratio of the signal intensity of Fluometuron to that of the known concentration of this compound is used to accurately calculate the concentration of Fluometuron in the unknown sample.

Isotopic Effects: A Technical Consideration

The substitution of hydrogen with deuterium can lead to subtle physical and chemical changes known as isotopic effects.

-

Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight difference in the rate of chemical reactions, although for the purposes of its use as an internal standard in this context, this effect is generally negligible.

-

Chromatographic Isotope Effect: In some chromatographic systems, particularly in gas chromatography and to a lesser extent in liquid chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[2] This is attributed to the slightly smaller van der Waals radius of deuterium compared to protium, leading to weaker interactions with the stationary phase. This potential for partial separation should be considered during method development to ensure accurate integration of chromatographic peaks.

Experimental Protocols for the Analysis of Fluometuron using this compound

The following protocols are synthesized from established methodologies for pesticide residue analysis and are intended to provide a comprehensive guide for researchers.

Preparation of Standards

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Fluometuron and this compound analytical standards into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol. Store at 4°C.

-

Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions 1:100 with methanol to create intermediate standards.

-

Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solutions with a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Each calibration standard should contain a constant concentration of the this compound internal standard (e.g., 10 ng/mL).

Sample Preparation

-

Fortification: For method validation and quality control, spike a known volume of blank water samples with a known amount of Fluometuron standard solution.

-

Internal Standard Addition: Add a precise volume of the this compound intermediate standard solution to all samples, blanks, and calibration standards to achieve a final concentration of, for example, 10 ng/mL.

-

Direct Injection: For relatively clean water samples, direct injection into the LC-MS/MS system may be possible after filtration through a 0.22 µm syringe filter.[3]

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard.

-

Add 20 mL of acetonitrile.

-

Shake vigorously for 2 minutes.

-

Add extraction salts (e.g., QuEChERS salts containing magnesium sulfate and sodium acetate) and shake for another 1 minute.[4]

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and C18 sorbent (to remove non-polar interferences).

-

Vortex for 1 minute and centrifuge.

-

-

Final Preparation:

-

Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Gradient Program: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Fluometuron and this compound. These transitions are determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the collision energy for the most abundant and specific fragment ions.

-

Table 2: Example MRM Transitions for Fluometuron and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |

| Fluometuron | 233.1 | 72.1 | 160.1 |

| This compound | 239.1 | 78.1 | 160.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The d6-label is on the two methyl groups, leading to a fragment ion of m/z 78.1 for this compound corresponding to the dimethylamine-d6 fragment, whereas the unlabeled compound gives a fragment at m/z 72.1.

Visualizing the Core Concepts

Structural Difference

The fundamental difference between Fluometuron and this compound lies in the isotopic substitution on the two methyl groups attached to the urea nitrogen.

Caption: Structural comparison of Fluometuron and this compound.

Analytical Workflow

The use of this compound as an internal standard is integral to the analytical workflow for the accurate quantification of Fluometuron in complex samples.

Caption: Analytical workflow using this compound as an internal standard.

Mass Spectrometric Detection

The distinct masses of Fluometuron and this compound allow for their simultaneous detection and differentiation in a mass spectrometer.

Caption: Principle of mass spectrometric detection and differentiation.

Conclusion

The primary difference between Fluometuron and this compound is the isotopic labeling of the latter, which imparts a higher molecular weight. This distinction is leveraged in analytical chemistry, where this compound serves as an invaluable internal standard for the accurate and precise quantification of Fluometuron in various matrices. The use of a stable isotope-labeled standard corrects for variations in sample preparation and matrix effects, leading to highly reliable analytical results. The provided experimental protocols offer a robust framework for researchers to implement this analytical approach in their own laboratories.

References

High-Purity Fluometuron-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled standards is critical for accurate quantification in complex matrices. This technical guide provides an in-depth overview of the commercial suppliers of high-purity Fluometuron-d6, its mechanism of action, and detailed experimental protocols for its use as an internal standard.

This compound is the deuterated form of Fluometuron, a selective herbicide used for the control of broadleaf weeds and annual grasses. As a stable isotope-labeled internal standard, this compound is an essential tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, to ensure the accuracy and reliability of quantitative analysis of Fluometuron in environmental and biological samples.

Commercial Suppliers of High-Purity this compound

The selection of a reliable commercial supplier for high-purity this compound is a critical first step in any research application. The following table summarizes the offerings from a key supplier in the market. Purity, available quantities, and catalog numbers are provided to facilitate a direct comparison.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress (MCE) | HY-121791S | >98% (specific purity on CoA) | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

Note: Purity and availability are subject to change. It is recommended to contact the supplier directly for the most up-to-date information and to request a Certificate of Analysis (CoA) for specific lot details.

Mechanism of Action: Inhibition of Photosystem II

Fluometuron's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species.[1][2][3] Specifically, it acts as a potent inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[4][5]

The primary site of action for Fluometuron is the D1 protein within the PSII complex. By binding to this protein, Fluometuron blocks the electron transport chain, preventing the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This disruption halts the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and, consequently, plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Experimental Protocols for Quantification of Fluometuron using this compound

The use of a deuterated internal standard like this compound is the gold standard for accurate quantification of Fluometuron in complex matrices such as soil, water, and biological tissues. The internal standard is added at a known concentration to both the calibration standards and the unknown samples at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and cleanup, as well as for variations in instrument response.

Below is a generalized experimental protocol for the analysis of Fluometuron using this compound as an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

1. Sample Preparation and Extraction

-

Soil and Sediment:

-

Weigh 10 g of a homogenized soil sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound solution.

-

Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction with another 20 mL of acetonitrile.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

-

-

Water:

-

To a 100 mL water sample, add a known amount of this compound solution.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent, such as ethyl acetate or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Fluometuron and this compound need to be optimized on the specific instrument.

-

3. Quantification

The concentration of Fluometuron in the sample is determined by comparing the peak area ratio of the analyte to the internal standard in the sample to the calibration curve generated from standards with known concentrations of Fluometuron and a constant concentration of this compound.

This technical guide provides a foundational understanding for researchers utilizing high-purity this compound. For specific applications, optimization of the described protocols will be necessary to achieve the desired analytical performance. The use of a certified, high-purity internal standard from a reputable supplier is paramount to generating reliable and defensible scientific data.

References

Technical Guide to the Safety Data of Fluometuron-d6

Chemical and Physical Properties

Fluometuron is a selective herbicide belonging to the phenylurea class.[1][2] It appears as a white to tan crystalline solid or powder.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁F₃N₂O | [4] |

| Molecular Weight | 232.20 g/mol | |

| Melting Point | 163-164.5 °C | |

| Water Solubility | 105 mg/L at 20 °C | |

| Vapor Pressure | 5 x 10⁻⁶ mmHg at 20 °C | |

| Octanol/Water Partition Coefficient (log Kow) | 2.23 | |

| Stability | Stable in water at pH 1 to 13 at 20°C. Hydrolyzed by acid or base. |

Hazard Identification and Classification

Fluometuron is classified as harmful if swallowed and may cause moderate eye and skin irritation. It is also considered a potential ground water contaminant.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |

| Eye Irritation | Category 2 | Warning | Causes serious eye irritation |

| Skin Irritation | Category 2 | Warning | Causes skin irritation |

This classification is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Toxicological Data

The primary routes of exposure are dermal and inhalation. Animal studies indicate that target organs include the spleen, kidneys, and liver.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Source(s) |

| LD50 | Rat | Oral | 1,450 - 8,900 mg/kg | Category 4 | |

| LD50 | Rabbit | Dermal | >10,000 mg/kg | Not Classified | |

| LC50 | Rat | Inhalation | >2.07 mg/L | Category 4 |

Irritation and Sensitization

| Endpoint | Species | Result | Classification | Source(s) |

| Skin Irritation | Rabbit | Mild Irritant | Category 2 | |

| Eye Irritation | Rabbit | Induces corneal opacity | Category 2A | |

| Skin Sensitization | Guinea Pig | Not a sensitizer | Not Classified |

Ecotoxicological Data

Fluometuron is slightly toxic to fish and aquatic invertebrates.

| Endpoint | Species | Duration | Value | Source(s) |

| LC50 | Rainbow Trout | 96 hours | 30 mg/L | |

| LC50 | Bluegill Sunfish | 96 hours | 48 mg/L | |

| EC50 | Daphnia magna (Water Flea) | 48 hours | 54 mg/L | |

| LD50 | Bobwhite Quail (Oral) | - | >2150 mg/kg |

Experimental Protocols

The toxicological and ecotoxicological data presented are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals. A starting dose is administered to a group of three animals of a single sex (usually females). The outcome (mortality or survival) determines the next dosing step. The procedure continues until the criteria for classification are met, which allows for the estimation of the LD50 and the assignment of a GHS category. Observations for signs of toxicity are made for at least 14 days.

Acute Dermal Toxicity (OECD 402)

This test evaluates the adverse effects of a single dermal application of a substance. The test substance is applied uniformly to a shaved area (at least 10% of the body surface) of the animal's skin (typically rats or rabbits) and held in place with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity for 14 days. The LD50 is determined based on the mortality observed at different dose levels.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied to one eye of an experimental animal (usually an albino rabbit), with the other eye serving as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for lesions of the cornea, iris, and conjunctiva. The reversibility of the observed effects is also evaluated.

Skin Irritation (OECD 404)

This method determines the potential for a substance to cause reversible inflammatory changes to the skin. The test substance is applied to a small patch of skin on a test animal (typically a rabbit) for a period of up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal, and the reactions are scored.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test measures the acute toxicity of a substance to aquatic invertebrates. Young Daphnia (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized Daphnia is recorded at 24 and 48 hours. The EC50 (the concentration that immobilizes 50% of the Daphnia) is then calculated.

Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute toxicity of a substance to fish. Fish of a recommended species are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours. The LC50 (the concentration that is lethal to 50% of the fish) is calculated at the end of the exposure period.

Visualized Workflows and Pathways

Hazard Communication and Safe Handling

The following diagrams illustrate key safety workflows and the hazard classification for Fluometuron-d6.

Mechanism of Action

Fluometuron acts as a selective herbicide by inhibiting photosynthesis in susceptible plants.

References

Isotopic Purity of Fluometuron-d6 for Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Fluometuron-d6, a critical internal standard for mass spectrometry-based quantification of the herbicide Fluometuron. Accurate determination of isotopic purity is paramount for ensuring the reliability and precision of analytical data in research, environmental monitoring, and drug development.

Introduction to Fluometuron and its Deuterated Analog

Fluometuron is a phenylurea herbicide used to control annual grasses and broadleaf weeds in cotton and sugarcane. Its mode of action involves the inhibition of photosynthesis. In analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are essential for correcting variations during sample preparation and analysis. This compound, in which six hydrogen atoms on the two methyl groups are replaced with deuterium, serves as an ideal internal standard for the quantification of Fluometuron.

Isotopic Purity Data

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative assays. The presence of unlabeled (d0) or partially labeled (d1-d5) species can lead to inaccuracies in the quantification of the target analyte. The following table summarizes the typical isotopic purity of commercially available this compound.

| Isotopic Species | Abundance (%) |

| d6 | ≥99% |

| d0-d5 | ≤1% |

| Data sourced from Toronto Research Chemicals product information. |

Chemical Purity Data

In addition to isotopic purity, the chemical purity of the standard is crucial to avoid interference from other compounds.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Data sourced from Toronto Research Chemicals product information. |

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

The following protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

4.1. Materials and Reagents

-

This compound analytical standard

-

Fluometuron analytical standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Volumetric flasks and pipettes

-

Autosampler vials

4.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

4.3. Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Fluometuron and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to concentrations appropriate for the mass spectrometer's linear range. A typical concentration for isotopic purity analysis would be 1 µg/mL.

4.4. LC-MS Parameters

-

LC Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure the separation of Fluometuron from any potential impurities.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

-

Injection Volume: 1-5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Spectrometer Settings:

-

Acquire full scan mass spectra over a mass range that includes the molecular ions of Fluometuron (m/z 233.08) and this compound (m/z 239.12).

-

For triple quadrupole instruments, monitor the precursor ions and their corresponding product ions in Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode.

-

4.5. Data Analysis

-

Inject the Fluometuron standard to determine its retention time and mass spectrum.

-

Inject the this compound standard.

-

Examine the mass spectrum of the this compound peak.

-

Integrate the peak areas for the molecular ions corresponding to each isotopic species (d0 to d6).

-

Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic peaks.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for assessing the isotopic purity of this compound and the logical relationship of its application as an internal standard.

Environmental fate and degradation of Fluometuron

An In-depth Technical Guide on the Environmental Fate and Degradation of Fluometuron

Introduction

Fluometuron is a selective phenylurea herbicide used extensively for the pre- and post-emergence control of annual grasses and broadleaf weeds, primarily in cotton and sugarcane cultivation[1][2][3]. Its chemical name is 1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea[1]. As a soil-applied herbicide, its efficacy and environmental impact are directly linked to its fate and transport in soil and water systems[4]. Understanding the degradation pathways, persistence, and mobility of fluometuron is critical for assessing its potential risks to non-target organisms and ecosystems, including groundwater resources. This guide provides a comprehensive technical overview of the environmental fate of fluometuron, detailing its degradation mechanisms, summarizing key quantitative data, and outlining relevant experimental methodologies.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its inherent physicochemical properties. These properties influence its solubility, volatility, and its tendency to adsorb to soil particles, which in turn affect its degradation rate and mobility.

Table 1: Physicochemical Properties of Fluometuron

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₁F₃N₂O | |

| Molecular Weight | 232.2 g/mol | |

| Appearance | White to tan crystalline powder | |

| Water Solubility | 105 mg/L at 20°C | |

| Vapor Pressure | 0.067 mPa (5 x 10⁻⁷ mmHg) at 20°C | |

| Octanol-Water Partition Coefficient (log Kow) | 2.23 - 2.42 | |

| Adsorption Coefficient (Koc) | 100 cm³/g |

Environmental Degradation Pathways

Fluometuron is subject to degradation in the environment through both abiotic and biotic processes. The predominant pathway is microbial degradation in soil, while photolysis can be significant under certain conditions.

Abiotic Degradation

Hydrolysis: Fluometuron is highly stable to hydrolysis under typical environmental pH conditions. Calculated half-lives for hydrolysis are extremely long, estimated at 1.6 years at pH 1, 2.4 years at pH 5, and 2.8 years at pH 9 at 20°C. Therefore, hydrolysis is not considered a significant degradation pathway for fluometuron in soil or aquatic systems.

Photolysis (Photodegradation): Photodegradation can be a significant route of dissipation for fluometuron, particularly on the soil surface or in clear, shallow waters.

-

In Water: When exposed to natural sunlight, aqueous solutions of fluometuron can decompose relatively quickly, with a reported half-life of 1.2 days. The presence of natural water constituents like fulvic acids and nitrate ions can accelerate this process significantly. Fulvic acids can increase the photodegradation rate by a factor of 2.5, while nitrates can increase it by a factor of 15.

-

On Soil: On the surface of a sandy loam soil under natural light, fluometuron has a photolysis half-life of approximately 9.7 days. The major photolysis product identified is the mono-N-demethylated metabolite, N-methyl-N’-[3-(trifluoromethyl)phenyl]urea.

Biotic Degradation (Microbial Metabolism)

Microbial metabolism is the primary mechanism for fluometuron degradation in soil environments. The process is more rapid in non-sterilized soil and can be enhanced by the addition of organic amendments like glucose, which stimulates microbial activity. The degradation proceeds through a sequential pathway involving demethylation and hydrolysis.

Primary Microbial Degradation Pathway: The degradation of fluometuron in soil follows a pathway similar to other phenylurea herbicides:

-

N-demethylation: The process begins with the stepwise removal of the two methyl groups from the urea nitrogen atom. The first demethylation yields desmethyl fluometuron (DMF) , also known as 1-methyl-3-(3-trifluoromethylphenyl)urea.

-

Second N-demethylation: The second methyl group is removed to form trifluoromethyl phenylurea (TFMPU) .

-

Hydrolysis: The urea bridge is then hydrolyzed by arylacylamidase enzymes, breaking the molecule into 3-(trifluoromethyl)aniline (TFMA) .

This pathway is visualized in the diagram below.

Further degradation of TFMA can occur, though it can also form non-extractable residues by binding to soil organic matter. A small but significant amount of 14CO₂ can be recovered from studies using radiolabeled fluometuron, indicating that complete mineralization of the trifluoromethyl group can occur, although it is a minor pathway.

Environmental Fate and Mobility

Persistence

Fluometuron is considered moderately to highly persistent in the soil environment. Its persistence is highly variable and depends on factors such as soil type, organic matter content, pH, moisture, temperature, and microbial activity.

Table 2: Environmental Half-Lives (DT₅₀) of Fluometuron

| Medium | Half-Life (DT₅₀) | Conditions | Reference |

| Soil (Field) | 12 - 171 days (Typical: 85 days) | Varies with soil type and climate | |

| Soil (Field) | 103 days | Loamy sand (0.9% OM, pH 6.4) | |

| Soil (Field) | 171 days | Sandy loam (1.3% OM, pH 7.3) | |

| Soil (Lab) | 58 - 99 days | 30-90 cm depth | |

| Water (Hydrolysis) | 2.4 - 2.8 years | pH 5-9 | |

| Water (Photolysis) | 1.2 days | Natural sunlight | |

| Air (Atmosphere) | ~2.1 days | Reaction with hydroxyl radicals |

Mobility and Adsorption

The mobility of fluometuron in soil is influenced by its water solubility and its adsorption to soil colloids.

-

Adsorption: Fluometuron adsorption is primarily correlated with soil organic matter content. Soils with higher organic matter exhibit stronger adsorption, which reduces the mobility of the herbicide. Clay content is not significantly correlated with fluometuron adsorption. The metabolites of fluometuron, particularly TFMA, tend to be more strongly sorbed to soil than the parent compound due to the presence of nonsubstituted amino groups.

Table 3: Soil Adsorption Coefficients for Fluometuron and its Metabolites

| Compound | Adsorption Behavior | Notes | Reference |

| Fluometuron (FLM) | Moderately mobile | Adsorption increases with organic matter content. | |

| Desmethyl Fluometuron (DMF) | Higher sorption than FLM | Percentage sorption range: 45-90% | |

| Trifluoromethyl Phenylurea (TFMPU) | Higher sorption than FLM | Percentage sorption range: 45-91% | |

| 3-(Trifluoromethyl)aniline (TFMA) | Highest sorption affinity | Percentage sorption range: 45-98% |

-

Leaching: Due to its water solubility and relatively low adsorption coefficient (Koc of 100), fluometuron is considered to have the potential to be mobile in soils, especially those with low organic matter content. However, field studies have shown limited leaching, with no residues typically detected below a depth of 15-30 cm. This suggests that while it has leaching potential, degradation and sorption processes in the upper soil layers often limit its vertical movement towards groundwater.

Experimental Protocols

Studying the environmental fate of fluometuron involves laboratory and field experiments to measure its persistence and degradation. A common approach is a laboratory soil incubation study.

Soil Degradation Study Workflow

A typical laboratory experiment to assess fluometuron degradation in soil involves the following steps:

-

Soil Collection and Preparation: Soil samples are collected from relevant field sites, typically from the top layer (e.g., 0-15 cm) where herbicide application occurs. The soil is sieved to remove large debris and may be characterized for properties like texture, pH, and organic matter content.

-

Herbicide Application: A known concentration of fluometuron, often using ¹⁴C-radiolabeled compound for easier tracking, is applied to the soil samples. Unlabeled standards of the parent compound and its expected metabolites are also used.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a specific period (e.g., 30 to 100 days). Sub-samples are taken at various time intervals for analysis.

-

Extraction: Residues of fluometuron and its metabolites are extracted from the soil samples using an appropriate solvent, such as methanol or acetonitrile/water. The mixture is shaken and then centrifuged to separate the liquid extract from the soil solids.

-

Analysis: The extract is analyzed to identify and quantify the parent fluometuron and its degradation products. This is typically done using chromatographic techniques.

Analytical Methods

Accurate determination of fluometuron and its metabolites in environmental samples is crucial for fate studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS/MS), is a primary method for analyzing fluometuron and its metabolites in water and soil extracts. The method involves direct injection of a water sample or a diluted soil extract. Detection can be achieved using a photodiode array (UV) detector or, for higher sensitivity and specificity, a fluorescence detector or mass spectrometer. For MS/MS analysis, two characteristic mass transitions are monitored for each compound to ensure accurate identification and quantification.

-

Gas Chromatography/Mass Spectrometry (GC/MS): The U.S. Geological Survey (USGS) has developed methods using solid-phase extraction (SPE) followed by GC/MS to determine concentrations of fluometuron and its degradation products (DMFM, TFMPU, and TFMA) in natural water samples.

The limit of quantification (LOQ) for these advanced methods is typically very low, often around 0.05 µg/L in water and 0.01 mg/kg in soil.

Conclusion

The environmental fate of fluometuron is complex, governed by a combination of its physicochemical properties and prevailing environmental conditions. It is a moderately persistent herbicide in soil, with microbial degradation serving as the primary dissipation pathway through sequential N-demethylation and hydrolysis. While photolysis can be rapid in surface waters, fluometuron is stable to hydrolysis. Its mobility is moderate and is significantly limited by adsorption to soil organic matter. Although it has the potential to leach in low-organic-matter soils, field data suggest that vertical movement is often restricted. A thorough understanding of these processes is essential for developing sustainable management practices that maximize the agricultural benefits of fluometuron while minimizing its environmental impact.

References

Methodological & Application

Application Note: High-Throughput Analysis of Fluometuron in Environmental Samples using LC-MS/MS with Fluometuron-d6 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Fluometuron in environmental matrices, such as soil and water, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, the method employs Fluometuron-d6, a deuterated analog, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This document provides a comprehensive protocol, including sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized LC-MS/MS parameters, and method validation data. The presented workflow is designed for researchers, scientists, and professionals in drug development and environmental monitoring requiring a reliable and high-throughput analytical solution for Fluometuron quantification.

Introduction

Fluometuron is a selective phenylurea herbicide used extensively in agriculture for the control of annual broadleaf weeds and grasses in crops like cotton and sugarcane. Its widespread use raises environmental and health concerns due to potential contamination of soil and water resources.[2] Consequently, sensitive and accurate analytical methods are imperative for monitoring its presence in the environment.

LC-MS/MS has emerged as the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[1] A key challenge in quantitative LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. The most effective way to mitigate these effects is through the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for reliable correction and accurate quantification.[1]

This application note provides a complete workflow for the analysis of Fluometuron, leveraging this compound as an internal standard to ensure data of the highest quality.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined sample preparation technique that involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. This method is applicable to a wide range of pesticides in various matrices.

Materials:

-

Homogenized sample (e.g., soil, water)

-

This compound internal standard spiking solution

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL and 2 mL centrifuge tubes

Procedure for Soil Samples:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a hydrated state.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.

-

The supernatant is ready for LC-MS/MS analysis.

Procedure for Water Samples:

-

For water samples, a direct injection approach can often be used after fortification with the internal standard.

-

Alternatively, for pre-concentration of analytes from water, solid-phase extraction (SPE) can be employed prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is suitable for the separation.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the particular column and system.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The MRM transitions for Fluometuron and the predicted transitions for this compound are provided in the table below. The collision energies should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Fluometuron | 233.1 | 72.1 | 160.0 |

| This compound | 239.1 | 72.1 | 166.0 |

Note: The MRM transitions for Fluometuron are based on established methods. The transitions for this compound are predicted based on the fragmentation pattern of the parent compound and should be confirmed and optimized on the user's instrument.

Data Presentation

The following tables summarize the expected performance characteristics of a validated method using this compound as an internal standard. The data presented here is representative of typical validation results for pesticide analysis using LC-MS/MS and a deuterated internal standard.

Table 1: Method Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Fluometuron | 0.1 - 100 | > 0.995 |

Table 2: Accuracy and Precision (Recovery and RSD)

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Soil | 1 | 95 - 105 | < 10 |

| 10 | 98 - 102 | < 8 | |

| 50 | 97 - 103 | < 5 | |

| Water | 1 | 92 - 108 | < 12 |

| 10 | 96 - 104 | < 7 | |

| 50 | 99 - 101 | < 4 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD (ng/g) | LOQ (ng/g) |

| Soil | 0.3 | 1.0 |

| Water | 0.1 | 0.5 |

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for Fluometuron analysis.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of Fluometuron provides a highly accurate and precise method for the quantification of this herbicide in environmental samples. The described QuEChERS sample preparation protocol is efficient and effective for a variety of matrices. This application note serves as a comprehensive guide for laboratories seeking to implement a robust and reliable method for Fluometuron monitoring, ensuring data of the highest integrity for environmental and food safety applications. The principles and protocols outlined herein can be adapted for the analysis of other pesticides where a corresponding deuterated internal standard is available.

References

Application Note: Determination of Fluometuron in Water Samples by Solid-Phase Extraction and Isotope Dilution LC-MS/MS using Fluometuron-d6

Introduction

Fluometuron is a phenylurea herbicide used to control annual grasses and broadleaf weeds in cotton and sugarcane production.[1][2] Its potential for off-site transport into surface and groundwater raises environmental and human health concerns, necessitating sensitive and reliable analytical methods for its detection in aqueous matrices.[3] This application note describes a robust and sensitive method for the quantitative determination of fluometuron in various water samples, including drinking and surface water.

The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] To ensure the highest accuracy and precision, the method incorporates the use of a stable isotope-labeled internal standard, Fluometuron-d6. Isotope dilution techniques are the gold standard for quantitative analysis by mass spectrometry, as they effectively compensate for variations in sample matrix, extraction efficiency, and instrument response.

Principle

A known amount of this compound internal standard is added to a measured volume of the water sample. The sample is then passed through a solid-phase extraction (SPE) cartridge, which retains the analyte and the internal standard. After washing the cartridge to remove interferences, the fluometuron and this compound are eluted with an organic solvent. The eluate is then concentrated and analyzed by LC-MS/MS. The concentration of fluometuron in the original sample is determined by comparing the peak area ratio of the native fluometuron to its isotopically labeled internal standard (this compound) against a calibration curve.

Materials and Reagents

-

Standards:

-

Fluometuron (analytical standard, >99% purity)

-

This compound (isotopically labeled internal standard, >99% purity)

-

-

Solvents:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Solid-Phase Extraction (SPE) Cartridges:

-

Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 200 mg, 6 mL) or equivalent.

-

-

Other Reagents:

-

Nitrogen gas (high purity) for evaporation.

-

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of fluometuron and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to achieve concentrations ranging from 0.05 to 10 ng/mL. Each calibration standard should contain a constant concentration of this compound (e.g., 1 ng/mL).

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours.

-

Spiking with Internal Standard: To a 100 mL water sample, add a precise volume of the this compound intermediate stock solution to achieve a final concentration of 1 ng/mL.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained analytes with 2 x 4 mL of acetonitrile into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 acetonitrile:water. Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Fluometuron: Precursor ion (m/z) 233.1 → Product ion (m/z) 72.1 (quantifier), 160.1 (qualifier)

-

This compound: Precursor ion (m/z) 239.1 → Product ion (m/z) 78.1 (quantifier)

-

-

Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum signal intensity for each analyte.

-

Data Presentation

The following table summarizes the expected quantitative performance of the method.

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.015 µg/L |

| Limit of Quantification (LOQ) | 0.05 µg/L |

| Accuracy (Recovery %) | 85 - 115% |

| Precision (RSD %) | < 15% |

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:

-

Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range. The coefficient of determination (R²) should be > 0.99.

-

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank water samples to check for interferences at the retention time of fluometuron.

-

Accuracy: The closeness of the measured value to the true value. Determined by analyzing spiked blank water samples at different concentration levels (low, medium, high). Recoveries should be within an acceptable range (e.g., 70-120%).

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation (RSD) for replicate analyses. Intra-day and inter-day precision should be evaluated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Visualizations

Caption: Experimental workflow for fluometuron analysis in water.

Caption: Key parameters for analytical method validation.

References

Application Note: Quantification of Fluometuron in Soil using Isotope Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluometuron is a selective phenylurea herbicide widely used in cotton cultivation to control annual broadleaf weeds and grasses. Due to its persistence in soil and potential for groundwater contamination, accurate and sensitive quantification methods are crucial for environmental monitoring and ecological risk assessment. This application note describes a robust and reliable protocol for the determination of Fluometuron in soil samples using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method incorporating isotope dilution with a ¹³C-labeled internal standard.

Isotope dilution is a powerful analytical technique that corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1] By introducing a known amount of an isotopically labeled analog of the analyte (¹³C-Fluometuron) at the beginning of the sample preparation process, any losses or variations during extraction, cleanup, and analysis will affect both the native analyte and the labeled standard equally. This allows for a more accurate determination of the analyte concentration based on the ratio of the native to the labeled compound.

Experimental Protocols

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[2][3][4]

Materials and Reagents:

-

Fluometuron analytical standard (≥99.5% purity)

-

¹³C-Fluometuron (isotopically labeled internal standard, ≥99% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Homogenizer

Procedure:

-

Sample Preparation and Fortification:

-

Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.

-

Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Spike the soil sample with a known amount of ¹³C-Fluometuron internal standard solution in acetonitrile to achieve a final concentration of 50 µg/kg.

-

For method validation (recovery and matrix effect studies), fortify blank soil samples with known concentrations of the Fluometuron analytical standard.

-

-

Extraction:

-

Add 10 mL of water to the soil sample and vortex for 30 seconds to hydrate the soil.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[5]

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the acetonitrile supernatant to a 15 mL polypropylene centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex the tube for 1 minute.

-

Centrifuge at 10000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an LC-MS vial.

-

The extract is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A suitable gradient program should be developed to ensure good separation of Fluometuron from matrix interferences. A typical gradient might start with 95% A, ramping to 5% A over 8 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for both Fluometuron and ¹³C-Fluometuron should be optimized.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Fluometuron | 233.1 | 72.1 | 46.1 |

| ¹³C-Fluometuron | Dependent on labeling | To be determined | To be determined |

Note: The exact m/z values for ¹³C-Fluometuron will depend on the number and position of the ¹³C atoms in the molecule.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of Fluometuron in soil using the described isotope dilution LC-MS/MS method. The values are based on typical performance characteristics for such methods.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.5 µg/kg | |

| Limit of Quantification (LOQ) | 1.0 µg/kg | |

| Linearity (r²) | >0.99 | |

| Recovery | 90-110% | Assumed for isotope dilution |

| Precision (RSD) | <15% | Assumed for isotope dilution |

| Matrix Effect | Corrected by isotope dilution |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of Fluometuron in soil.

References

Application Notes and Protocols for Pesticide Residue Analysis using Fluometuron-d6

Introduction